

# analytical techniques for characterizing 5-Amino-3-(3-bromophenyl)isoxazole

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## Compound of Interest

Compound Name: 5-Amino-3-(3-bromophenyl)isoxazole

Cat. No.: B038194

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## Application Note: Characterization of 5-Amino-3-(3-bromophenyl)isoxazole

### Introduction

**5-Amino-3-(3-bromophenyl)isoxazole** is a heterocyclic compound of interest in medicinal chemistry and drug development. As with any synthesized compound intended for further study, rigorous characterization is essential to confirm its identity, purity, and structural integrity. This application note provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of **5-Amino-3-(3-bromophenyl)isoxazole**. The methodologies described herein are fundamental for quality control and regulatory submission purposes. While specific data for the title compound is not extensively published, this note provides protocols and expected data based on the analysis of structurally related isoxazole derivatives.

### Physicochemical Properties

The fundamental properties of **5-Amino-3-(3-bromophenyl)isoxazole** are summarized in the table below. These values are crucial for sample preparation and interpretation of analytical data.

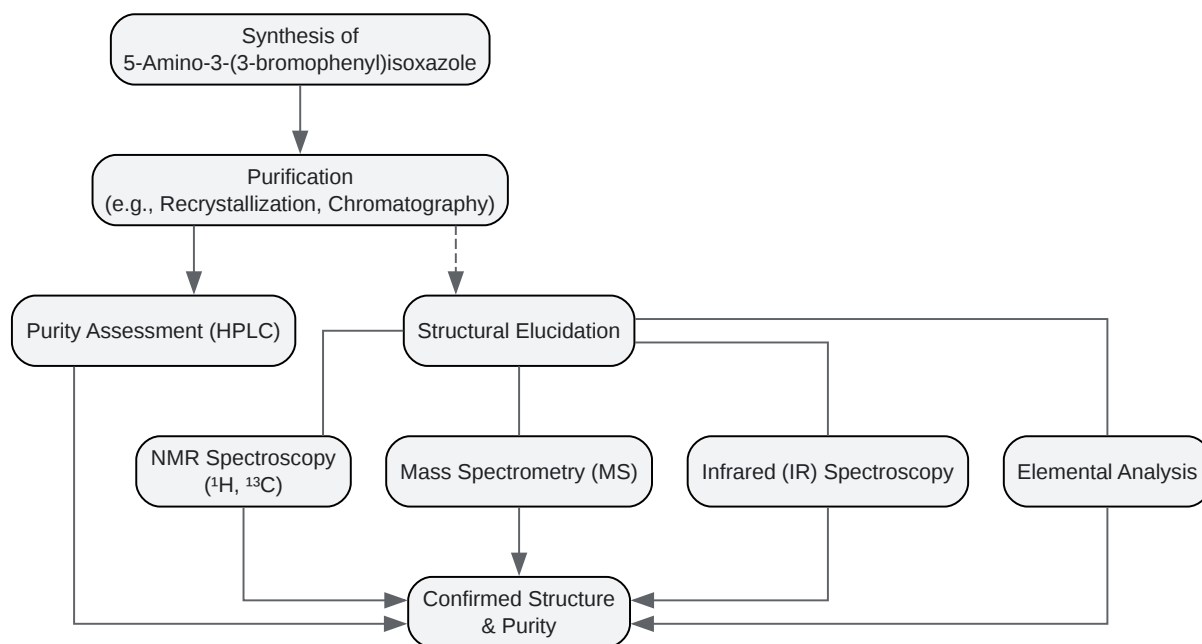
Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	239.07 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	119162-52-6	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Appearance	Solid	<a href="#">[1]</a>
Purity (typical)	>97%	<a href="#">[3]</a>

## Analytical Techniques Overview

A multi-technique approach is necessary for the unambiguous characterization of **5-Amino-3-(3-bromophenyl)isoxazole**. The primary techniques employed are:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantification.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
- Elemental Analysis: To determine the percentage composition of elements (C, H, N).

The logical workflow for characterizing a newly synthesized batch of **5-Amino-3-(3-bromophenyl)isoxazole** is depicted below.



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Caption: General workflow for the synthesis, purification, and characterization of **5-Amino-3-(3-bromophenyl)isoxazole**.

## Data Summary

The following tables summarize the expected and literature-derived data for **5-Amino-3-(3-bromophenyl)isoxazole** and its analogs.

Table 1: NMR Spectral Data for a Structurally Similar Compound: 5-(3-bromophenyl)-3-phenylisoxazole.

Note: This data is for an analog lacking the 5-amino group and is provided for illustrative purposes.[8]

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
$^1\text{H}$	7.98	t	1.8	Ar-H
7.88–7.84	m	-	Ar-H	
7.78–7.76	m	-	Ar-H	
7.59–7.57	m	-	Ar-H	
7.51–7.46	m	-	Ar-H	
7.36	t	7.9	Ar-H	
6.85	s	-	Isoxazole-H	
$^{13}\text{C}$	168.7	-	-	C=N
163.0	-	-	C-O	
133.0, 130.5, 130.1, 129.2, 128.9, 128.7, 128.7, 126.7, 124.3, 123.0	-	-	Aromatic C	
98.2	-	-	Isoxazole C-H	

Table 2: Mass Spectrometry and Elemental Analysis Data.

Analysis	Expected for $\text{C}_9\text{H}_7\text{BrN}_2\text{O}$	Found (Example for Analog)
MS (m/z) $[\text{M}]^+$	237.97, 239.97 ( isotopic pattern for Br)	185.28 (for 5-amino-3-phenylisoxazole-4-carbonitrile) <a href="#">[9]</a>
Elemental Analysis (%)	C: 45.21, H: 2.95, N: 11.72	C: 64.80, H: 3.79, N: 22.75 (for 5-amino-3-phenylisoxazole-4-carbonitrile) <a href="#">[9]</a>

Table 3: HPLC Purity Analysis (Illustrative Conditions).

Parameter	Value
Column	C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile:Water with 0.1% TFA (gradient)
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Retention Time (Expected)	Dependent on exact gradient, likely 5-15 min
Purity	>97%

## Experimental Protocols

### Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **5-Amino-3-(3-bromophenyl)isoxazole**.

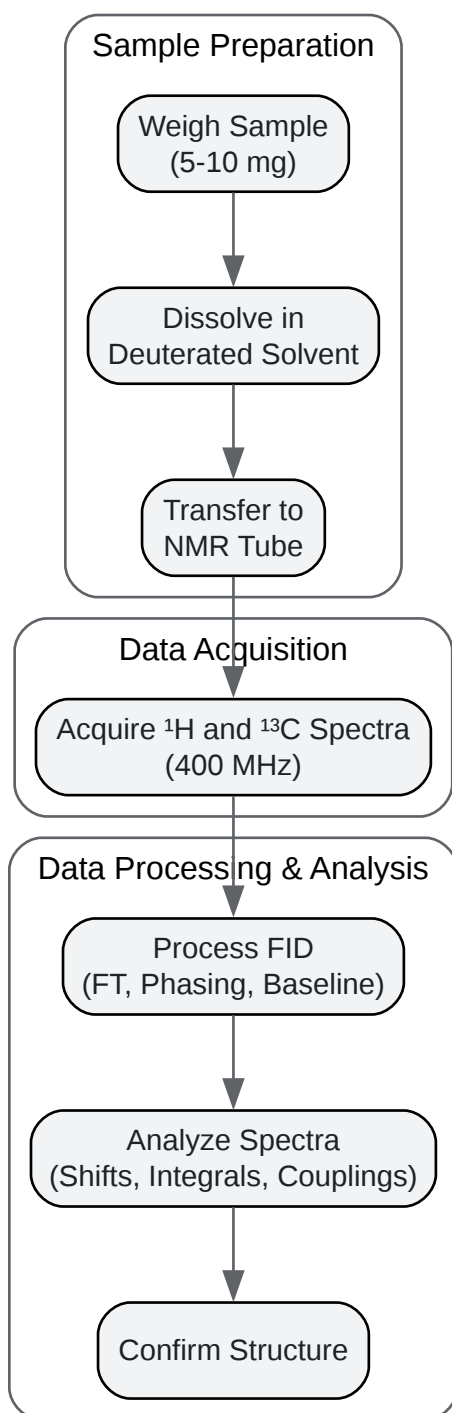
Materials:

- **5-Amino-3-(3-bromophenyl)isoxazole** sample (5-10 mg)
- Deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>)
- NMR tubes (5 mm)
- NMR Spectrometer (400 MHz or higher)

Procedure:

- Accurately weigh 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

- Transfer the solution to an NMR tube.
- Acquire  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra according to the instrument's standard operating procedures.
- Process the spectra (Fourier transform, phase correction, baseline correction, and integration).
- Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective protons and carbons in the molecule.



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Caption: Experimental workflow for NMR analysis.

## Protocol 2: Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain fragmentation information to support the proposed structure.

Materials:

- **5-Amino-3-(3-bromophenyl)isoxazole** sample (~1 mg)
- HPLC-grade solvent (e.g., methanol or acetonitrile)
- Mass spectrometer (e.g., ESI-TOF or GC-MS)

Procedure:

- Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent.
- Infuse the solution directly into the mass spectrometer or inject it via an appropriate chromatographic system (LC-MS or GC-MS).
- Acquire the mass spectrum in positive or negative ion mode. Electrospray ionization (ESI) is a common choice for such molecules.
- Analyze the spectrum for the molecular ion peak ( $[M+H]^+$  or  $[M]^{+\cdot}$ ). The characteristic isotopic pattern of bromine ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) should be observed.
- If using tandem MS (MS/MS), select the molecular ion and subject it to collision-induced dissociation to obtain a fragmentation pattern.

## Protocol 3: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the **5-Amino-3-(3-bromophenyl)isoxazole** sample.

Materials:

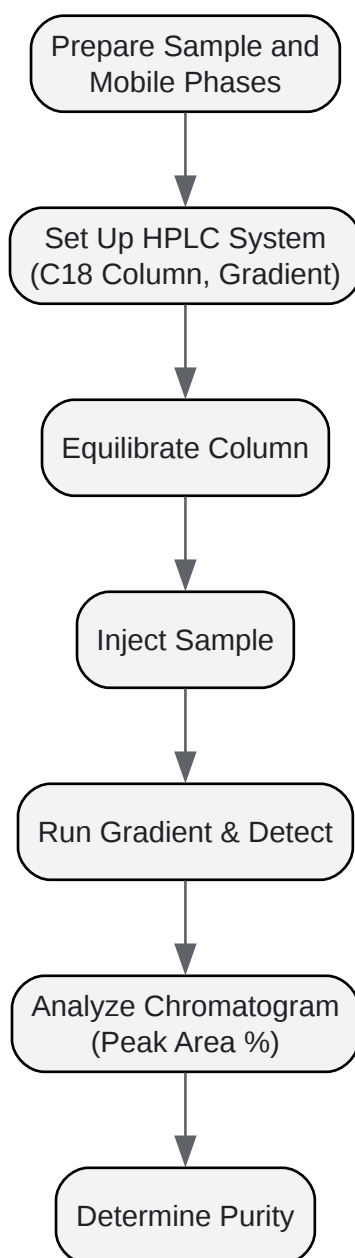
- **5-Amino-3-(3-bromophenyl)isoxazole** sample (~1 mg)
- HPLC-grade acetonitrile and water



- Trifluoroacetic acid (TFA) or formic acid
- HPLC system with a UV detector
- C18 reverse-phase column

Procedure:

- Prepare a stock solution of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
- Prepare mobile phases. For example:
  - Mobile Phase A: 0.1% TFA in Water
  - Mobile Phase B: 0.1% TFA in Acetonitrile
- Set up the HPLC system with a suitable gradient program (e.g., 5% to 95% B over 20 minutes).
- Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
- Inject a known volume (e.g., 10  $\mu$ L) of the sample solution.
- Run the gradient and record the chromatogram.
- Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.



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Caption: Workflow for purity determination by HPLC.

## Protocol 4: Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of **5-Amino-3-(3-bromophenyl)isoxazole**.

Materials:

- **5-Amino-3-(3-bromophenyl)isoxazole** sample (~1-2 mg)
- FTIR spectrometer with an ATR accessory or KBr press

Procedure (using ATR):

- Ensure the ATR crystal is clean by taking a background spectrum.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically over the range of 4000-400  $\text{cm}^{-1}$ .
- Analyze the spectrum for characteristic absorption bands. Expected peaks include N-H stretching (for the amino group, ~3300-3500  $\text{cm}^{-1}$ ), C=N stretching (~1615  $\text{cm}^{-1}$ ), and C-Br stretching.[9]

## Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of **5-Amino-3-(3-bromophenyl)isoxazole**. The combination of NMR, MS, HPLC, and IR spectroscopy, along with elemental analysis, ensures the unambiguous confirmation of the compound's structure and purity. Adherence to these protocols is critical for ensuring the quality and reliability of the material for research and development purposes.

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